molecular formula C8H10O3S B1634244 Methoxymethyl phenyl sulfone CAS No. 15251-78-2

Methoxymethyl phenyl sulfone

Cat. No. B1634244
CAS RN: 15251-78-2
M. Wt: 186.23 g/mol
InChI Key: MZIVRTQIEKRAPI-UHFFFAOYSA-N
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Description

Methoxymethyl phenyl sulfone is a chemical compound with the CAS Number: 15251-78-2 and a molecular weight of 186.23 . Its IUPAC name is (methoxymethylsulfonyl)benzene .


Synthesis Analysis

The synthesis of sulfones, including this compound, often involves the oxidation of sulfides . A specific example of this is the Meisenheimer rearrangement of methoxymethyl phenyl sulfoxide to methoxymethyl benzenesulfenate . This reaction then undergoes solvent-free permanganate oxidation to yield this compound .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H10O3S . The InChI code for this compound is 1S/C8H10O3S/c1-11-7-12(9,10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 .


Chemical Reactions Analysis

This compound can be involved in various chemical reactions. For instance, Methoxymethyl phenyl sulfide undergoes a Meisenheimer rearrangement to methoxymethyl benzenesulfenate, which then undergoes solvent-free permanganate oxidation to yield this compound .

Scientific Research Applications

Synthesis of Organic Compounds

Methoxymethyl phenyl sulfone has been explored for its utility in organic synthesis, particularly in the synthesis of α,β-unsaturated N-methoxy-N-methylamide compounds through a process involving homologation of alkyl halides. This demonstrates its role in creating compounds with potential utility in various chemical industries (Beney, Boumendjel, & Mariotte, 1998).

Material Science and Polymer Technology

In material science, this compound derivatives are utilized in the development of proton exchange membranes for fuel cell applications. These materials are essential for enhancing the efficiency and durability of fuel cells, which are crucial for sustainable energy technologies. Research indicates that copolymers containing methoxyphenyl groups derived from this compound exhibit high proton conductivities and low water uptake, making them suitable for proton exchange membranes (Wang et al., 2012).

Chemical Reactions and Mechanisms

Studies on this compound also cover its behavior in chemical reactions, such as its acid-catalyzed hydrolysis without concomitant racemization. This specificity in reaction pathways is significant for the synthesis of chiral compounds and understanding reaction mechanisms in organic chemistry (Okuyama, Toyoda, & Fueno, 1990).

Electrochemistry and Battery Technology

In the domain of electrochemistry, this compound derivatives are investigated for their potential use in lithium battery electrolytes. These studies aim to improve the performance and safety of lithium batteries by developing new electrolyte materials with enhanced properties, such as lower melting points and wide electrochemical stability windows (Sun & Angell, 2005).

Safety and Hazards

While specific safety data for Methoxymethyl phenyl sulfone is not available, general precautions for handling similar compounds include avoiding contact with skin and eyes, not breathing dust, and handling the product only in a closed system or with appropriate exhaust ventilation .

Future Directions

Sulfones, including Methoxymethyl phenyl sulfone, are versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials . Therefore, future research may focus on developing more sustainable and efficient methods for the synthesis of sulfones .

Mechanism of Action

Target of Action

Methoxymethyl phenyl sulfone is a chemical compound that primarily targets the benzylic position of organic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which plays a crucial role in various chemical reactions .

Mode of Action

The interaction of this compound with its targets involves a process known as the Meisenheimer rearrangement . In this process, this compound undergoes a transformation from methoxymethyl phenyl sulfoxide to methoxymethyl benzenesulfenate . This rearrangement is a key step in the compound’s mode of action .

Biochemical Pathways

The biochemical pathways affected by this compound involve the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s physical properties, such as its melting point and density, have been reported . These properties can influence the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

Result of Action

The result of this compound’s action is the formation of this compound from methoxymethyl phenyl sulfoxide . This transformation occurs through solvent-free permanganate oxidation .

properties

IUPAC Name

methoxymethylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-11-7-12(9,10)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIVRTQIEKRAPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15251-78-2
Record name Methoxymethyl Phenyl Sulfone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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